methyl1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl ester group at the 4-position and a prop-2-yn-1-yl group at the 1-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate typically involves the alkylation of methyl pyrazole-4-carboxylate with propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various ester or amide derivatives.
Scientific Research Applications
Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: This compound has a similar structure but contains an indole ring instead of a pyrazole ring.
1-Methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine: This compound features a hydrazine group and a benzylidene moiety.
Uniqueness
Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
methyl 1-prop-2-ynylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-3-4-10-6-7(5-9-10)8(11)12-2/h1,5-6H,4H2,2H3 |
InChI Key |
PMHJYOSVWCPQQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC#C |
Origin of Product |
United States |
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